
Phosphonic acid, (cyanofluoromethyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (cyanofluoromethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group bonded to a cyanofluoromethyl group and two ethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, (cyanofluoromethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with cyanofluoromethyl halides under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with cyanofluoromethyl iodide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis techniques to enhance reaction rates and yields. The use of bromotrimethylsilane (BTMS) in combination with microwave irradiation has been shown to significantly accelerate the dealkylation process, resulting in high yields of the desired phosphonic acid ester .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, (cyanofluoromethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyanofluoromethyl group to other functional groups.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and aryl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives with varying degrees of oxidation.
Reduction: Reduced phosphonic acid esters with modified functional groups.
Substitution: Substituted phosphonic acid esters with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (cyanofluoromethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phosphonic acid, (cyanofluoromethyl)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanofluoromethyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Diethyl cyanomethylphosphonate: Similar in structure but lacks the fluorine atom.
Diethyl phosphite: A precursor in the synthesis of phosphonic acid esters.
Phosphonic acid, ethyl-, diethyl ester: Similar ester groups but different substituents on the phosphorus atom
Uniqueness: Phosphonic acid, (cyanofluoromethyl)-, diethyl ester is unique due to the presence of the cyanofluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
109626-99-5 |
|---|---|
Molekularformel |
C6H11FNO3P |
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-2-fluoroacetonitrile |
InChI |
InChI=1S/C6H11FNO3P/c1-3-10-12(9,11-4-2)6(7)5-8/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BWVJFTHLIWDKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C#N)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


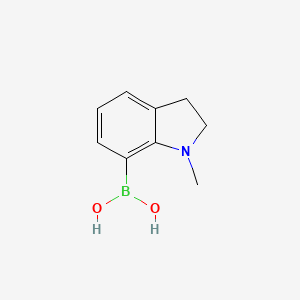
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
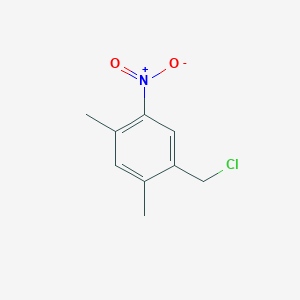
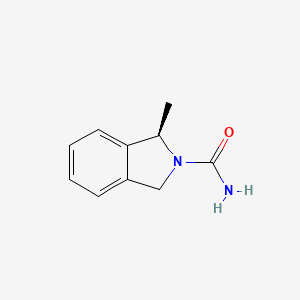
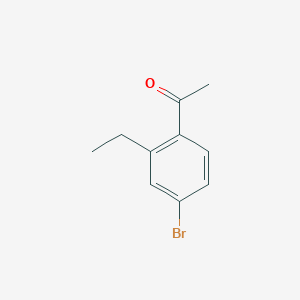
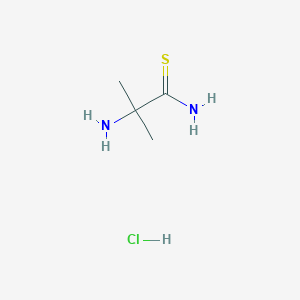

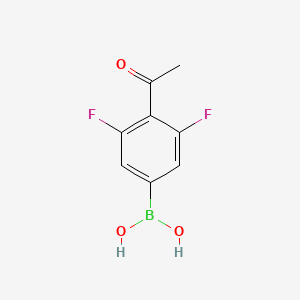
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)
![[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine](/img/structure/B13451694.png)

![4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13451702.png)
![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)
![{Bicyclo[1.1.1]pentan-1-yl}(imino)methyl-lambda6-sulfanone](/img/structure/B13451711.png)
